5-Propylimidazolidine-2,4-dione
Description
5-Propylimidazolidine-2,4-dione (CAS: 18227-41-3) is a hydantoin derivative with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. It features a five-membered imidazolidine ring substituted with a propyl group at the 5-position and two ketone groups at the 2- and 4-positions. Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
5-propylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFASJFFCIDWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340805, DTXSID101293520 | |
| Record name | 5-Propylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110072-98-5, 18227-41-3 | |
| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110072-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18227-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-2,4-imidazolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylimidazolidine-2,4-dione typically involves the reaction of propylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is subsequently oxidized to yield the desired product. The reaction conditions often include a controlled temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a fundamental building block for synthesizing more complex heterocyclic compounds. This versatility makes it valuable in developing new materials and pharmaceuticals.
Biology
- Biological Activity : Studies indicate potential antimicrobial and antioxidant properties, suggesting applications in developing new therapeutic agents . The compound has shown efficacy against various bacterial strains, making it a candidate for antimicrobial drug development.
Medicine
- Therapeutic Potential : Ongoing research is investigating its role as an anticonvulsant and anti-inflammatory agent. Its interactions with specific enzymes suggest that it may influence critical biochemical pathways relevant to disease treatment .
Biochemical Interactions
5-Propylimidazolidine-2,4-dione interacts with various enzymes and proteins, influencing their activity. These interactions can lead to either inhibition or activation of enzymatic functions, thereby affecting metabolic pathways within cells.
Cellular Effects
The compound modulates key cellular processes such as:
- Cell Signaling : It impacts gene expression and cellular metabolism by modulating signaling pathways.
- Gene Expression : Changes in gene expression patterns have been observed in response to treatment with this compound.
Dosage Effects
Research indicates that the biological effects of this compound are dose-dependent. Lower doses may yield beneficial effects, while higher doses could lead to toxicity or adverse reactions. Understanding these dosage effects is crucial for safe therapeutic applications .
Case Studies and Experimental Evidence
Several studies have investigated the biological activities of this compound:
In Vitro Studies
Laboratory experiments have demonstrated the compound's ability to inhibit specific bacterial growth, suggesting potential applications in developing new antimicrobial agents. For instance, it has shown significant inhibitory effects against Gram-positive bacteria with MIC values ranging from 2 to 16 μg/mL .
Animal Models
Research involving animal models has revealed insights into the dosage-dependent effects of the compound. These studies highlight both therapeutic benefits and potential adverse reactions at higher concentrations .
Mechanism of Action
The mechanism of action of 5-Propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Propylimidazolidine-2,4-dione with its analogs:
Key Observations :
- 5-Isopropylimidazolidine-2,4-dione shares the same molecular formula and weight as the propyl analog but differs in alkyl chain branching. This structural variation impacts solubility and reactivity due to steric hindrance .
- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione incorporates aromatic and methoxy groups, significantly altering its physicochemical profile (e.g., increased lipophilicity) .
Reactivity and Functional Group Interactions
- Hydrolysis Sensitivity: Unlike morpholinetriazene antraquinone derivatives (which undergo nitrile-to-carboxyl hydrolysis), this compound retains its nitrile group under standard conditions .
Biological Activity
5-Propylimidazolidine-2,4-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as imidazolidine-2,4-diones. Its structure allows for various interactions with biological molecules, influencing its pharmacological properties. The compound can undergo several chemical reactions, including oxidation and substitution, which can modify its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| Stability | Stable under physiological conditions |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. While the precise mechanisms remain under investigation, insights can be drawn from structurally similar compounds.
- Enzyme Interaction : It has been suggested that this compound may inhibit enzymes involved in critical biochemical pathways, such as the Wnt/β-catenin signaling pathway. This inhibition can lead to altered cellular functions and gene expression patterns .
- Cellular Effects : The compound influences various cellular processes by modulating signaling pathways and metabolic activities. Studies indicate that it can affect cell proliferation and apoptosis in certain cancer cell lines .
Antimicrobial Activity
Research has shown that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 2 to 16 μg/mL .
Anti-inflammatory and Anticonvulsant Properties
Recent studies have explored the anti-inflammatory potential of imidazolidine derivatives. In particular, compounds derived from this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses. Selective COX-2 inhibitors have shown promise in reducing inflammation without affecting COX-1 activity significantly .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of imidazolidine-2,4-dione and assessed their biological activities. The findings highlighted that modifications at different positions on the imidazolidine ring significantly influenced their antimicrobial and anti-inflammatory activities .
- In Vivo Studies : Animal model studies have indicated that dosage plays a critical role in determining the therapeutic effects of this compound. Low doses exhibited beneficial effects while higher doses resulted in toxicity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level. For example, binding affinities were evaluated against COX enzymes to understand their inhibitory mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
